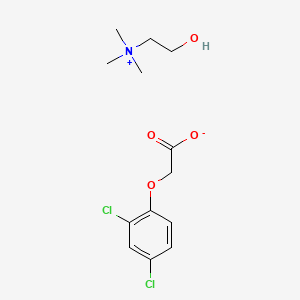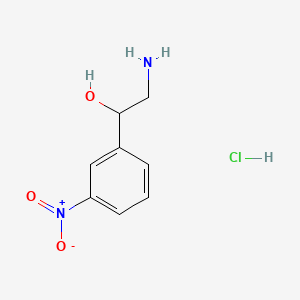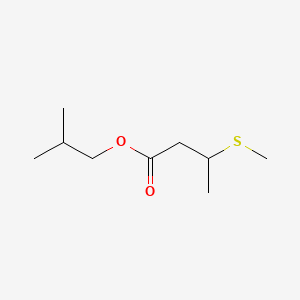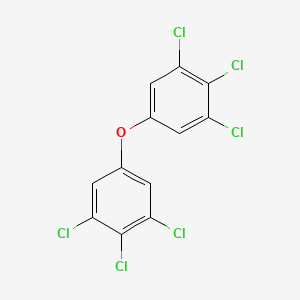
2,4-D choline salt
説明
2,4-D choline salt is a form of the herbicide 2,4-dichlorophenoxyacetic acid, which is widely used for the selective control of broadleaf weeds. This compound is a phenoxyacetic acid herbicide that disrupts plant hormone responses, leading to uncontrolled growth and eventual death of the targeted weeds . The choline salt form of 2,4-D is less volatile and more stable compared to other forms, making it a preferred choice for agricultural applications .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2,4-D choline salt involves reacting 2,4-dichlorophenoxyacetic acid with choline in an alkaline environment. The reaction typically takes place in an aqueous medium at temperatures between 50 and 60 degrees Celsius . This method yields a stable and environmentally friendly product with low volatility and minimal drift .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The resulting this compound is then formulated into various herbicide products for agricultural use .
化学反応の分析
Types of Reactions
2,4-D choline salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various degradation products.
Reduction: Reduction reactions can alter the functional groups present in the molecule.
Substitution: The chlorine atoms in the molecule can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include 2,4-dichlorophenol, chlorohydroquinone, and other chlorinated phenolic compounds .
科学的研究の応用
2,4-D choline salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of phenoxyacetic acid herbicides.
Biology: Employed in research on plant hormone responses and weed resistance mechanisms.
Medicine: Investigated for its potential effects on human health and environmental safety.
Industry: Utilized in the development of new herbicide formulations and agricultural practices
作用機序
2,4-D choline salt acts as a synthetic auxin, a class of plant hormones that regulate growth. It is absorbed through the leaves and translocated to regions of active cell division and growth. This induces a cascade of unregulated growth, leading to the death of susceptible plants . The molecular targets include auxin receptors and signaling pathways involved in cell elongation and division .
類似化合物との比較
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxyacetic acid herbicide with similar properties but higher volatility.
Mecoprop (MCPP): A related compound with selective herbicidal activity against broadleaf weeds.
Dicamba: A benzoic acid herbicide with a similar mode of action but different chemical structure
Uniqueness
2,4-D choline salt is unique due to its lower volatility and higher stability compared to other forms of 2,4-D. This makes it a safer and more effective option for agricultural applications, reducing the risk of off-target damage and environmental contamination .
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)acetate;2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.C5H14NO/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-6(2,3)4-5-7/h1-3H,4H2,(H,11,12);7H,4-5H2,1-3H3/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJISOJFVQITNG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872813 | |
| Record name | 2,4-D choline salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048373-72-3 | |
| Record name | 2,4-D choline salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048373723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-D choline salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dichlorophenoxy)acetate;2-hydroxyethyl(trimethyl)azanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-D CHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WM4YOJ7U0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does 2,4-D choline exert its herbicidal effect?
A1: 2,4-D choline, like other 2,4-dichlorophenoxyacetic acid (2,4-D) formulations, acts as a synthetic auxin, disrupting plant growth. It mimics the natural plant hormone auxin, causing uncontrolled growth that ultimately leads to plant death [].
Q2: Are there differences in efficacy based on weed species or size?
A2: Yes, research indicates weed species and size can influence 2,4-D choline efficacy. For instance, Palmer amaranth and Russian thistle control was significantly affected by plant size at the time of application, while kochia showed less sensitivity [].
Q3: Does 2,4-D choline impact crop species?
A3: While 2,4-D choline is generally considered safe for use on tolerant crops like Enlist™ cotton and soybean, off-target movement can injure sensitive crops. Studies show yield losses in non-resistant cotton exposed to even low rates of 2,4-D choline, especially at early growth stages [].
Q4: How does the choline salt formulation impact 2,4-D properties?
A4: The choline salt formulation of 2,4-D offers advantages in terms of reduced volatility and drift compared to amine or ester formulations [, ]. This is particularly important for minimizing off-target movement and potential damage to sensitive crops.
Q5: Does the addition of adjuvants affect 2,4-D choline efficacy?
A5: Yes, research shows that the addition of ammonium sulfate (AMS) can significantly improve the efficacy of 2,4-D choline in hard water conditions. This improvement is attributed to the ability of AMS to counteract the negative effects of hard water cations on herbicide performance [].
Q6: Are there documented cases of weed resistance to 2,4-D choline?
A6: While 2,4-D choline is a valuable tool for managing glyphosate-resistant weeds, the development of 2,4-D tolerance in some weed populations has been reported. For example, research has identified Palmer amaranth biotypes in Indiana with increased tolerance to 2,4-D amine [].
Q7: How does resistance to 2,4-D choline affect weed management strategies?
A7: The emergence of 2,4-D choline tolerance necessitates integrated weed management approaches. This includes utilizing multiple herbicide modes of action, crop rotation, and cultural practices to delay or prevent the evolution and spread of resistant weed populations [].
Q8: What are the environmental concerns associated with 2,4-D choline?
A8: Like many pesticides, 2,4-D choline raises concerns regarding its environmental fate and potential impact on non-target organisms. While the choline salt formulation exhibits reduced volatility compared to other 2,4-D formulations, research is ongoing to fully understand its long-term environmental effects [].
Q9: What measures can mitigate the environmental risks of 2,4-D choline?
A9: Responsible application practices are crucial for minimizing the environmental risks associated with 2,4-D choline. These include following label instructions, employing drift-reducing nozzles, maintaining buffer zones near sensitive areas, and implementing integrated pest management strategies [].
Q10: What are the current research focuses regarding 2,4-D choline?
A10: Current research on 2,4-D choline focuses on understanding its long-term environmental fate, evaluating its efficacy against emerging weed species and biotypes, and exploring strategies for mitigating the evolution and spread of 2,4-D resistance [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropane-1,2-diol](/img/structure/B594809.png)



![(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B594816.png)

![Methyl 2-amino-8H-indeno[1,2-d]thiazole-5-carboxylate](/img/structure/B594818.png)




